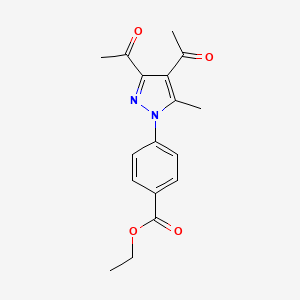

![molecular formula C19H19N3O3S2 B4614918 methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614918.png)

methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Overview

Description

Benzimidazole is a type of organic compound that’s part of many pharmaceuticals and has a wide range of biological activities . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. It’s a basic component in various biologically active compounds.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives . Thiophene rings can be synthesized through several methods, including the Paal-Knorr Synthesis .Molecular Structure Analysis

Benzimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole . It’s characterized by a five-membered ring with two nitrogen atoms. Thiophene, on the other hand, is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom .Chemical Reactions Analysis

Benzimidazole and thiophene compounds can undergo various chemical reactions. For example, benzimidazole can act as a ligand in coordination chemistry, while thiophene can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structures.Scientific Research Applications

Anticancer Applications

The thiophene moiety is a critical component in the synthesis of anticancer agents. The compound , with its benzimidazole and thiophene components, may interact with microtubules, affecting cell division and potentially offering antimitotic effects . This could lead to the development of new anticancer drugs that target rapidly dividing tumor cells while sparing normal cells.

Anti-Atherosclerotic Agents

Derivatives of thiophene have been used in the synthesis of anti-atherosclerotic agents . The compound’s structural complexity and potential biological activity make it a candidate for synthesizing drugs that could mitigate the effects of atherosclerosis, a leading cause of heart disease.

Antimicrobial and Antifungal Properties

Thiophene derivatives exhibit a wide range of biological activities, including antimicrobial and antifungal properties . The compound’s unique structure could be harnessed to develop new medications that combat resistant strains of bacteria and fungi.

Anti-Inflammatory and Analgesic Effects

The benzimidazole and thiophene components are known to possess anti-inflammatory and analgesic properties . Research into this compound could lead to the creation of new pain relief medications with fewer side effects than current options.

Material Science: Organic Semiconductors

In material science, thiophene-based molecules play a prominent role in the development of organic semiconductors . The compound could contribute to advancements in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), enhancing the performance and efficiency of electronic devices.

Corrosion Inhibitors

Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry . The compound’s ability to form stable complexes with metals could be applied to protect materials from corrosion, extending their lifespan and reliability.

Mechanism of Action

The mechanism of action of benzimidazole and thiophene derivatives can vary widely depending on their specific structures and functional groups. Some benzimidazole derivatives have been found to inhibit certain enzymes, while some thiophene derivatives have shown anti-inflammatory and antioxidant activities .

Safety and Hazards

properties

IUPAC Name |

methyl 2-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-10-6-7-12-13(8-10)21-19(20-12)26-9-15(23)22-17-16(18(24)25-2)11-4-3-5-14(11)27-17/h6-8H,3-5,9H2,1-2H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYDTGJUVWFWDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614846.png)

![N-{[2-(2-methoxybenzoyl)hydrazino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4614853.png)

![3,4-dichloro-N-{2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4614859.png)

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)

![11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)

![4-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-2-(2-chloro-4-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4614876.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B4614883.png)

![7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614885.png)

![allyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B4614886.png)

![2-[(4-methoxybenzyl)thio]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4614889.png)

![N-cyclohexyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4614899.png)

![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)